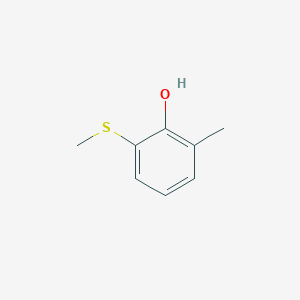

2-Methyl-6-(methylthio)phenol

Description

The methylthio group is a strong electron-donating substituent, which may enhance the phenol’s acidity compared to non-sulfur analogs and facilitate interactions in biological or catalytic systems.

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

2-methyl-6-methylsulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3 |

InChI Key |

MRCQDFNEMYBGIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)SC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(methylthio)phenol can be synthesized through several methods. One common method involves the reaction of 2-methylphenol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-6-(methylthio)phenol often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring that the compound is produced efficiently for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)phenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated phenols.

Scientific Research Applications

2-Methyl-6-(methylthio)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electron Effects: The methylthio group (-SMe) in 2-Methyl-6-(methylthio)phenol donates electrons more effectively than chloro (-Cl) but less than methoxy (-OMe) groups, influencing aromatic ring reactivity .

- Acidity : The -OH group’s acidity is modulated by substituents. While -SMe increases acidity slightly compared to alkyl groups, chloro substitution (electron-withdrawing) further enhances it .

- Hydrogen Bonding : Intramolecular H-bonding (e.g., O–H⋯N in Schiff bases ) stabilizes specific tautomers, affecting molecular conformation and optoelectronic behavior.

Table 2: Functional Comparisons

Key Observations :

- Its sulfur moiety may enhance binding to metal-containing enzymes or receptors.

- Coordination Chemistry: Schiff base analogs (e.g., ) demonstrate utility as tetradentate ligands for 3d-transition metals, suggesting similar applications for 2-Methyl-6-(methylthio)phenol in catalysis or material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.